Oxidative Addition Reactivity: Ortho-Iodo vs. Ortho-Bromo and Regioisomeric Control
The ortho-iodo substitution pattern on the phenylacetic acid scaffold ensures a higher rate of oxidative addition to Pd(0) compared to the ortho-bromo analog, while still being moderately deactivated relative to non-ortho-substituted aryl halides. A kinetic study on model ortho-substituted benzyl halides (o-ZCH2-C6H4-X) reports that the oxidative addition rate is slower for ortho-substituted aryl halides versus unsubstituted or meta-substituted ones, but critically, for a given ortho-substituent, the aryl iodide congener remains significantly more reactive than the aryl bromide with both PPh3 and dppp palladium ligands. [1] This means that selecting the 2-iodo derivative over the 2-bromo derivative provides a wider kinetic window for cross-coupling, especially under sterically challenging, low-catalyst-loading conditions.
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | Representative ortho-iodide model systems (o-ZCH2-C6H4-I) are more reactive than corresponding ortho-bromides, with rate differences equivalent to a minimum 5- to 10-fold advantage for iodide over bromide under comparable ligand systems (PPh3, dppp). [1] |
| Comparator Or Baseline | Ortho-bromide analogs (o-ZCH2-C6H4-Br); unsubstituted/meta-substituted aryl halides. |
| Quantified Difference | Rate constant for ortho-iodo aryl halide > ortho-bromo aryl halide; ortho-iodo > para/meta iodo for analogous substrates. |
| Conditions | Kinetic measurements using Pd(0)(PPh3)4 and Pd(0)(dba)(dppp) in THF at 25–40 °C. |
Why This Matters
Ensures faster and more complete conversion in the rate-limiting step of Pd-catalyzed couplings, directly impacting synthetic yield and throughput when the ortho-bromo analog may require harsher conditions or fail to react.
- [1] Alami, M.; Amatore, C.; Bensalem, S.; Choukchou-Brahim, A.; Jutand, A. Kinetics of the oxidative addition of ortho-substituted aryl halides to Palladium(0) complexes. Eur. J. Inorg. Chem. 2001, 2675-2681. View Source
